molecular formula C17H18BrNO2 B1661446 tert-butyl N-(4-bromophenyl)-N-phenylcarbamate CAS No. 911293-26-0

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate

Cat. No.: B1661446
CAS No.: 911293-26-0
M. Wt: 348.2
InChI Key: LSAQBBSMSWPVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a nitrogen atom that bridges a 4-bromophenyl and a phenyl substituent. The Boc group is widely employed as a protective moiety in organic synthesis, enabling selective modifications of amines .

Properties

IUPAC Name

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAQBBSMSWPVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214466
Record name 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911293-26-0
Record name 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911293-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 4-Bromoaniline Derivatives

The Boc protection of amines is a cornerstone of carbamate synthesis. For tert-butyl N-(4-bromophenyl)-N-phenylcarbamate, this typically involves reacting 4-bromoaniline or its derivatives with di-tert-butyl dicarbonate [(Boc)₂O] under varied conditions.

Catalyst-Assisted Boc Protection

Catalysts significantly enhance reaction efficiency and yield. For example:

  • TiO₂-Pr-SO₃H Nanoporous Catalyst : A solvent-free method using TiO₂-Pr-SO₃H (10 mg) with (Boc)₂O (1.1 eq) at 20°C for 35 minutes achieved 89% yield . This approach eliminates solvent waste and simplifies purification.
  • Fe₃O₄@MCM-41@Zr-Piperazine Nanocatalyst : At ambient temperature, this magnetic catalyst enabled Boc protection in ethanol, yielding 83% after 2 hours. The catalyst’s recyclability (up to five cycles without loss of activity) makes it industrially viable.

Solvent-Based Boc Protection

Solvent choice impacts reaction kinetics and purity:

  • Toluene at Reflux : Heating 4-bromoaniline with (Boc)₂O in toluene at 70°C overnight yielded 83% after recrystallization.
  • Dichloromethane with NaHCO₃ : A two-phase system (DCM/NaHCO₃) at 0°C produced 64% yield , though longer reaction times (16 hours) were required.
  • THF at 80°C : Prolonged heating (24 hours) in THF resulted in 72% yield , albeit with energy inefficiency.
Table 1: Comparative Analysis of Boc Protection Methods
Catalyst/Solvent Temperature (°C) Time (h) Yield (%)
TiO₂-Pr-SO₃H (neat) 20 0.58 89
Fe₃O₄@MCM-41@Zr-Pip 25 2 83
Toluene 70 12 83
DCM/NaHCO₃ 0 → 25 16 64
THF 80 24 72

Isocyanate Intermediate Route

This method, adapted from US Patent 3,636,079, involves synthesizing an isocyanate intermediate followed by tert-butanol quenching:

Phosgene-Mediated Isocyanate Formation

4-Bromo-3-chloroaniline reacts with phosgene to form the corresponding isocyanate. Subsequent reaction with tert-butanol (instead of methanol as in the patent example) yields the carbamate. While effective, phosgene’s toxicity necessitates stringent safety measures.

Methyl Chlorocarbonate Alternative

Methyl chlorocarbonate (ClCO₂Me) reacts with 4-bromoaniline in the presence of triethylamine, forming the carbamate directly. This one-pot method avoids isocyanate handling but requires excess reagents (1.5 eq ClCO₂Me).

Multi-Step Synthesis via Suzuki Coupling

A sophisticated route from a recent study involves sequential functionalization:

Step 1: Boc Protection of 2-Nitro-4-bromoaniline

2-Nitro-4-bromoaniline was treated with (Boc)₂O and triethylamine in DCM, yielding tert-butyl 2-nitro-4-bromophenylcarbamate (2 ) in 85% yield.

Step 2: Nitro Group Reduction

Hydrazine (N₂H₄) in methanol reduced the nitro group to an amine, producing tert-butyl 2-amino-4-bromophenylcarbamate (3 ) quantitatively.

Step 3: Suzuki Coupling

Palladium-catalyzed coupling of 3 with cyclopentylboronic acid introduced the cyclopentyl group, yielding tert-butyl 2-amino-4-cyclopentylphenylcarbamate (4 ).

Step 4: Carboxamide Formation

Condensation of 4 with carboxylic acids using HATU/DIPEA in DMF furnished final carbamate derivatives (6a–k ) in 70–92% yields.

Optimization Strategies and Challenges

Solvent Selection

  • Neat Conditions : Minimize waste but require efficient mixing.
  • Polar Aprotic Solvents : DMF and THF enhance reactivity but complicate purification.

Catalyst Recovery

Magnetic nanocatalysts (e.g., Fe₃O₄@MCM-41) enable simple recovery via external magnets, reducing costs.

Analytical Validation

1H NMR (DMSO-d6, 400 MHz) of intermediates shows characteristic peaks: δ 9.49 (s, NH), 7.42 (s, aromatic H), 1.47 (s, Boc CH3).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate can undergo nucleophilic substitution reactions, particularly at the bromine atom

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Overview

Tert-butyl N-(4-bromophenyl)-N-phenylcarbamate is a significant compound in organic chemistry, particularly noted for its utility in biochemical research and medicinal applications. With a molecular formula of C15H22BrNO3C_{15}H_{22}BrNO_3 and a molecular weight of approximately 336.25 g/mol, this compound exhibits unique reactivity due to the presence of the bromine atom, making it valuable in various scientific fields.

Medicinal Chemistry

This compound has garnered attention for its potential as an enzyme inhibitor, particularly in the context of inflammatory and neurodegenerative diseases. Its ability to modulate enzyme activity can lead to therapeutic benefits by altering disease pathways.

  • Enzyme Inhibition : The compound can bind to specific enzymes, obstructing substrate access and thus inhibiting their activity. This property is crucial for developing drugs targeting specific biochemical pathways associated with diseases.

Biochemical Research

In biochemical studies, this compound serves as a critical tool for investigating enzyme kinetics and cellular signaling pathways. Its interactions with proteins and other biomolecules provide insights into cellular processes.

  • Cell Signaling Modulation : By influencing transcription factors and regulatory proteins, the compound affects gene transcription and protein synthesis, which can lead to changes in metabolic enzyme activities.

Industrial Applications

The compound is also utilized in industrial settings as an intermediate in the synthesis of specialty chemicals. Its unique chemical structure allows for various transformations that are beneficial in producing complex organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate primarily involves its role as a protecting group in organic synthesis. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step synthetic pathways .

Comparison with Similar Compounds

Key Observations :

Physical and Chemical Properties

Property tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate tert-Butyl 4-bromo-3-methylbenzylcarbamate () N-(4-Bromophenyl)maleimide ()
Molecular Weight ~342.2 g/mol (estimated) 300.19 g/mol 242.07 g/mol
Boiling Point Not reported 388.7±30.0°C (predicted) Not reported
Density ~1.3 g/cm³ (estimated) 1.287±0.06 g/cm³ Not reported
pKa ~12 (predicted for carbamates) 12.05±0.46 ~4.5 (maleimide)

Key Observations :

  • The tert-butyl group increases hydrophobicity and stability across analogs, as seen in similar densities (~1.3 g/cm³) .
  • Maleimide derivatives () exhibit lower pKa due to the acidic imide group, contrasting with the basic carbamate nitrogen in the target compound.

Biological Activity

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate is a carbamate derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structural features, has garnered interest due to its ability to interact with various biological targets, particularly cytochrome P450 enzymes. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings.

  • Molecular Formula : C11_{11}H14_{14}BrNO2_2
  • Molecular Weight : 272.14 g/mol
  • Appearance : White to light yellow solid
  • Melting Point : 104 °C to 108 °C

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with di-tert-butyldicarbonate (Boc2_2O) in the presence of a base such as triethylamine. The reaction conditions may vary, but common solvents include dichloromethane and toluene. Below is a summary of the synthetic procedure:

StepReagentsConditionsYield
14-bromoaniline, Boc2_2ODCM, 0 °C to RT90%
2tert-butyl N-(4-bromophenyl)carbamateToluene, 70 °C64%

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. These enzymes are crucial for drug metabolism and can significantly affect pharmacokinetics and drug-drug interactions .

Anticancer Activity

Compounds structurally related to this compound have shown promise in anticancer assays. For instance, derivatives featuring similar moieties were evaluated against human breast adenocarcinoma cell lines (MCF7), revealing potential anticancer properties .

Case Studies and Research Findings

  • Cytochrome P450 Interaction : A study highlighted the interaction profiles of carbamate derivatives with cytochrome P450 enzymes, indicating that structural modifications could enhance or diminish inhibitory effects .
  • Antimicrobial Screening : Research involving thiazole derivatives indicated that compounds with similar electronic properties exhibited significant antimicrobial activity. This suggests that this compound may also possess such activity warranting further investigation .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities and modes of interaction for carbamate derivatives with target proteins. These studies are essential for understanding the mechanism of action and optimizing lead compounds for further development .

Comparative Analysis

The following table compares this compound with other related compounds based on their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
Tert-butyl N-(piperidin-4-ylmethyl)carbamatePiperidine group presentPotentially different pharmacological properties
Tert-butyl (4-chlorophenyl)carbamateChlorine instead of bromineDifferences in reactivity and biological activity
Tert-butyl N-(4-methoxyphenyl)carbamateMethoxy substitutionPotentially enhanced solubility and bioavailability

Q & A

Q. What controls are essential when testing the biological activity of this compound derivatives?

  • Methodological Answer :
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples (DMSO).
  • Cytotoxicity Assays : Use MTT or resazurin assays to differentiate specific activity from general toxicity.
  • Metabolic Stability : Test microsomal stability (e.g., human liver microsomes) to prioritize derivatives with longer half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.